Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)

Fmoc-n-me-val-oh is a modified peptide
Fmoc-N-Me-Val-OH structure
Fmoc-N-Me-Val-OH structure
Fmoc-N-Me-Val-OH
84000-11-3
C21H23NO4
353.41162610054
MFCD00153395
60640
978328

Fmoc-N-Me-Val-OH Properties

Names and Identifiers

    • Fmoc-N-methyl-L-valine
    • N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine
    • Fmoc-N-Me-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
    • N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
    • Fmoc-L-MeVal-OH
    • Fmoc-Nalpha-methyl-L-valine
    • Fmoc-N-Me-L-Valine
    • <i>N<
    • Fmoc-MeVal-OH
    • N-Fmoc-N-methyl-L-valine
    • L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid
    • Fmoc-N-a-methyl-L-val
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid
    • +Expand
    • MFCD00153395
    • YCXXXPZNQXXRIG-IBGZPJMESA-N
    • 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
    • C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C
    • 4560212

Computed Properties

  • 353.16300
  • 1
  • 4
  • 6
  • 26
  • 498
  • 66.8

Experimental Properties

  • 3.97650
  • 66.84000
  • 1.588
  • Slightly soluble in water and dimethyl formamide.
  • 187-190 °C
  • -68 º (c=1% in DMF)
  • [α]20/D −68.0±3°, c = 1% in DMF
  • 1.214

Fmoc-N-Me-Val-OH Security Information

Fmoc-N-Me-Val-OH Customs Data

  • 2922509090
  • China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-N-Me-Val-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0052JT-250mg
Fmoc-N-Me-Val-OH
84000-11-3 95%
250mg
$4.00 2024-04-21
A2B Chem LLC
AC35785-250mg
Fmoc-N-Me-Val-OH
84000-11-3 95%
250mg
$4.00 2024-04-19
AAPPTec
MFV101-5g
Fmoc-MeVal-OH
84000-11-3
5g
$120.00 2024-07-19
Ambeed
A278601-250mg
Fmoc-N-Me-Val-OH
84000-11-3 95%
250mg
$5.0 2024-07-24
Apollo Scientific
OR960386-1g
Fmoc-N-methyl-L-valine
84000-11-3 97%
1g
£67.00 2023-08-31
ChemScence
CS-W009268-10g
N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
84000-11-3 99.74%
10g
$44.0 2022-04-26
Cooke Chemical
A4322612-1G
Fmoc-N-methyl-L-valine
84000-11-3 98%
1g
RMB 40.80 2023-09-07
eNovation Chemicals LLC
D697990-25g
N-Fmoc-N-methyl-L-valine
84000-11-3 97%
25g
$125 2022-10-13
Fluorochem
M03379-1g
Fmoc-N-Me-Val-OH
84000-11-3 >98%
1g
£10.00 2022-02-28
Key Organics Ltd
AS-19173-1MG
Fmoc-N-methyl-L-valine
84000-11-3 >98%
1mg
£36.00 2023-09-07

Fmoc-N-Me-Val-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Reference
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Reference
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids
Zhang, Suode; et al, Journal of Organic Chemistry, 2005, 70(17), 6918-6920

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Dichloromethane ;  3 h, reflux; reflux → 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
Reference
Design, conformational studies and analysis of structure-function relationships of PTH (1-11) analogues: the essential role of Val in position 2
Caporale, A.; et al, Amino Acids, 2012, 43(1), 207-218

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Reference
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  2-Chlorotrityl chloride resin Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Methanol ;  0.5 h, rt
Reference
Comparative pharmacokinetic profile of cyclosporine (CsA) with a decapeptide and a linear analogue
Price, David A.; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2501-2506

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  24 - 72 h, rt
Reference
A total synthesis of a highly N-methylated cyclodepsipeptide [2S,3S-Hmp]-aureobasidin L using solid-phase methods
Maharani, Rani ; et al, Tetrahedron, 2014, 70(14), 2351-2358

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Reference
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Dichloromethane ;  40 min, rt
2.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
3.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chromium oxide Solvents: Dichloromethane ;  < 15 min, rt
2.1 Solvents: Dichloromethane ;  40 min, rt
3.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
4.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Fmoc-N-Me-Val-OH Raw materials

Fmoc-N-Me-Val-OH Preparation Products

Fmoc-N-Me-Val-OH Suppliers

SHANGHAI CHIRAL CHEMICALS INC.
Audited Supplier Audited Supplier
(CAS:84000-11-3)
TIAN XIAN SHENG
13472570865
2850176121@qq.com
Hubei Jianchu Biological Pharmaceutical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84000-11-3)
FANG YING ZI
13477038394
langley1028@foxmail.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84000-11-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84000-11-3)
TANG SI LEI
15026964105
2881489226@qq.com

Fmoc-N-Me-Val-OH Related Literature

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